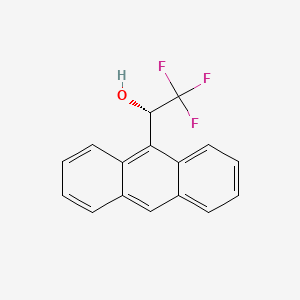

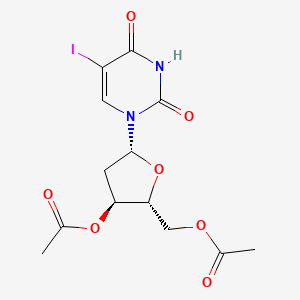

2'-Deoxy-5-iodouridine 3',5'-diacetate

Overview

Description

2'-Deoxy-5-iodouridine 3',5'-diacetate (2'-DIU-3',5'-diacetate) is a novel synthetic nucleoside analogue with potential applications in biochemistry and pharmacology. It is a modified form of the naturally occurring nucleoside thymine, and is often referred to as a “pseudouridine” due to its structural similarity. 2'-DIU-3',5'-diacetate is a useful tool for studying the structure and function of nucleic acids, as well as for developing new therapeutic agents.

Scientific Research Applications

Antiviral Activity

2’-Deoxy-5-iodouridine 3’,5’-diacetate: has been recognized for its antiviral properties, particularly against orthopoxviruses such as the vaccinia virus . It functions as a pyrimidine analog, interfering with viral DNA replication, which is crucial for the virus to multiply and spread.

Cancer Research: Radiosensitization

In the field of oncology, this compound is used as a radiosensitizer. It enhances the effectiveness of radiation therapy by making cancer cells more susceptible to radiation damage . This application is significant in improving therapeutic outcomes for cancer patients.

Molecular Combing Assay

The compound has utility in molecular biology, specifically in molecular combing assays or DNA fiber assays . These assays are important for visualizing and analyzing the structure and function of DNA, which can be critical in genetic research and diagnostics.

Biochemical Studies: DNA Replication Inhibition

Biochemically, 2’-Deoxy-5-iodouridine 3’,5’-diacetate is known to prevent DNA viral replication in vitro. This property is leveraged in studies exploring the mechanisms of DNA replication and its inhibition, which has implications for both antiviral therapies and understanding cellular biology .

Teratogenic and Tumor-Promoting Research

The compound might possess teratogenic (causing developmental malformations) and tumor-promoting properties. Research in this area can provide insights into the mechanisms of teratogenesis and tumorigenesis, which is vital for developing preventive strategies .

Mutagenic and Immunosuppressive Properties

Studies have also indicated that 2’-Deoxy-5-iodouridine 3’,5’-diacetate may have mutagenic (causing genetic mutations) and immunosuppressive effects. Investigating these properties is crucial for understanding the potential side effects of the compound when used in medical treatments .

Fluorescence-Tagged Chain-Terminating Reagents

This compound is used in the preparation of fluorescence-tagged chain-terminating reagents for rapid DNA sequencing . This application is particularly important in the era of genomics, where fast and accurate DNA sequencing is essential.

Anticancer Studies: Proliferative State Assessment

Finally, the compound is involved in anticancer studies, particularly in the noninvasive assessment of the proliferative state of tumors using PET imaging . This application is valuable for selecting customized treatment plans based on the tumor’s growth rate.

Mechanism of Action

Target of Action

The primary target of the compound 2’-Deoxy-5-iodouridine 3’,5’-diacetate is viral DNA. It acts as an antiviral agent by inhibiting viral replication .

Mode of Action

2’-Deoxy-5-iodouridine 3’,5’-diacetate interacts with its targets by substituting itself for thymidine in viral DNA. This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

Biochemical Pathways

The compound 2’-Deoxy-5-iodouridine 3’,5’-diacetate affects the DNA synthesis pathway in viruses. By substituting itself for thymidine, it disrupts the normal functioning of the pathway, leading to the production of faulty DNA .

Pharmacokinetics

The compound’s ability to inhibit viral replication suggests that it is able to reach its target site effectively .

Result of Action

The result of the action of 2’-Deoxy-5-iodouridine 3’,5’-diacetate is the inability of the virus to reproduce or to infect/destroy tissue. This is due to the production of faulty DNA, which results in a pseudostructure that cannot infect or destroy tissue .

properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDYIZDWXVFTQG-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-5-iodouridine 3',5'-diacetate | |

CAS RN |

1956-30-5 | |

| Record name | Uridine, 2′-deoxy-5-iodo-, 3′,5′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-5-iodouridine 3',5'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-deoxy-5-iodouridine 3',5'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)

![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)